molecular formula C16H13ClF3N B7948408 (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B7948408
M. Wt: 311.73 g/mol
InChI Key: AWQVKOKXNDPXSR-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: is a chemical compound that features an anthracene moiety attached to a trifluoroethylamine group. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with anthracene and trifluoroacetic acid.

  • Reaction Steps:

    • The anthracene is first activated through a Friedel-Crafts acylation reaction with trifluoroacetic anhydride.

    • The resulting trifluoroacetyl group is then reduced to an amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

    • The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using reactors designed to handle the specific reaction conditions.

  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form anthracene-9-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the trifluoroethylamine group to simpler amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethylamine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Anthracene-9-carboxylic acid derivatives.

  • Reduction Products: Simpler amines.

  • Substitution Products: Various substituted amines.

Scientific Research Applications

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The trifluoroethylamine group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: (S)-1-(Anthracen-9-yl)ethan-1-amine hydrochloride, 9-anthracenemethanol, and anthracene-9-carboxylic acid.

  • Uniqueness: The presence of the trifluoroethylamine group distinguishes this compound from its analogs, providing unique chemical and biological properties.

This compound , its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVKOKXNDPXSR-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.